
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt, also known as sodium ferulate, is a derivative of ferulic acid. It is a phenolic compound commonly found in plant cell walls, particularly in grains like rice, wheat, and oats. This compound is known for its antioxidant properties and has been widely studied for its potential health benefits and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt typically involves the esterification of ferulic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Ferulic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl ferulate.
Neutralization: Methyl ferulate is then neutralized with sodium hydroxide to produce the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction of ferulic acid: from plant sources.
Esterification: of ferulic acid to form methyl ferulate.
Neutralization: with sodium hydroxide to obtain the monosodium salt.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroferulic acid.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroferulic acid.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including:
Inhibition of reactive oxygen species (ROS): Reduces the levels of ROS in cells, thereby protecting against oxidative damage.
Modulation of signaling pathways: Influences pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Ferulic acid: The parent compound, known for its antioxidant properties.
Cinnamic acid: A related compound with similar chemical structure but different biological activities.
Dihydroferulic acid: A reduced form of ferulic acid with distinct properties.
Uniqueness
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt is unique due to its enhanced solubility in water compared to ferulic acid, making it more suitable for certain applications, particularly in aqueous formulations.
Propiedades
Fórmula molecular |
C10H10NaO4 |
|---|---|
Peso molecular |
217.17 g/mol |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/b5-3+; |
Clave InChI |
IGBQJDVZTNTMJL-WGCWOXMQSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O.[Na] |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


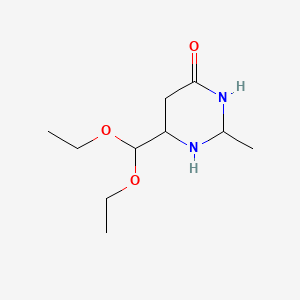
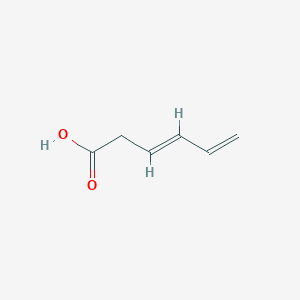
![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)
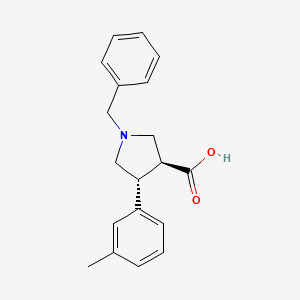
![rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12357831.png)
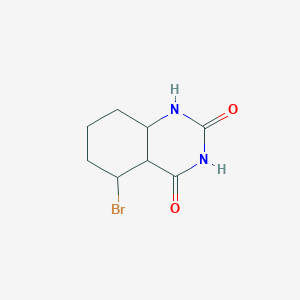
![4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12357837.png)
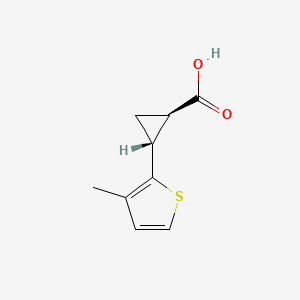
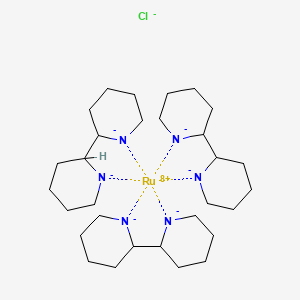
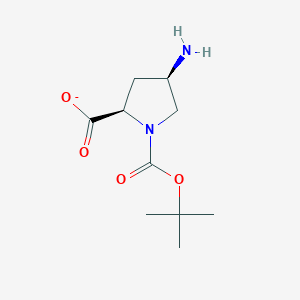
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
